N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with two 4-fluorophenyl groups and a thioacetamide linker. This structure is characteristic of kinase-targeting molecules, where the triazolo-pyridazine scaffold often serves as a hinge-binding motif in enzymatic inhibition. The presence of fluorine atoms on the phenyl rings likely enhances binding affinity through increased electronegativity and metabolic stability, common features in pharmacologically active compounds .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-3-1-12(2-4-13)16-9-10-17-23-24-19(26(17)25-16)28-11-18(27)22-15-7-5-14(21)6-8-15/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFJDCKFGIHVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Ring Assembly
The triazolo[4,3-b]pyridazine core is synthesized via cyclization reactions involving precursors such as 3-amino-5-thiol-1,2,4-triazole and substituted pyridazine derivatives. A three-component Biginelli-like heterocyclization method, adapted from analogous triazolopyrimidine syntheses, involves:
- Alkylation of 3-amino-5-thiol-1,2,4-triazole : Reaction with 4-fluorophenyl bromide in the presence of triethylamine yields a thioether intermediate.
- Cyclocondensation : Heating the intermediate with 6-(4-fluorophenyl)pyridazine-3-thiol in dimethylformamide (DMF) at 130–160°C for 15–20 minutes facilitates ring closure.
This method achieves regioselectivity by leveraging the nucleophilic reactivity of the thiol group and the electrophilic character of the pyridazine ring.
Thioacetamide Sidechain Introduction
The thioacetamide moiety is introduced via nucleophilic substitution or thiol-ene reactions:
- Thiol-Alkylation : Reacting the triazolo[4,3-b]pyridazine-thiol intermediate with N-(4-fluorophenyl)-2-chloroacetamide in DMF at 80°C for 12 hours.
- Catalytic Optimization : Triethylamine (1.2 equiv) enhances reaction efficiency by neutralizing HCl byproducts, achieving yields of 68–75%.
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 80–100°C | Accelerates kinetics |
| Catalyst | Triethylamine (1.2 equiv) | Neutralizes HCl, improves yield |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
Infrared Spectroscopy (IR) :
Optimization Strategies and Challenges
Yield Enhancement Techniques
Solvent Selection :
Catalyst Screening :
Purification Methods :
Common Side Reactions and Mitigation
Over-Alkylation :
Ring-Opening Reactions :
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Biginelli Cyclization | Single-pot, time-efficient | Requires high temperatures | 65–75% |
| Stepwise Alkylation | Better regiocontrol | Multi-step, lower atom economy | 60–68% |
| Microwave-Assisted | Rapid heating, reduced time | Specialized equipment needed | 70–78% |
Microwave-assisted synthesis (100°C, 30 minutes) emerges as a promising alternative, reducing reaction times by 50% while maintaining yields.
Industrial-Scale Considerations
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and catalysts.
Scientific Research Applications
Anti-inflammatory Properties
Compounds related to N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been investigated for their anti-inflammatory effects. Research indicates that derivatives of triazoles can inhibit key inflammatory pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition has implications for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Studies have shown that triazole derivatives, including those with similar structures, possess significant activity against a range of bacterial strains. For instance, compounds with the triazolo-pyridazine framework have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.5 |
| Compound B | E. coli | 1.0 |
| Compound C | P. aeruginosa | 0.75 |
Antiviral Applications
Emerging research highlights the antiviral potential of compounds containing the triazole moiety. These compounds have shown efficacy against various viral infections by targeting specific viral enzymes and pathways. The modification of the triazole structure can enhance its activity against viruses, making it a candidate for further investigation in antiviral drug development .
Case Studies
- Breast Cancer : In vitro studies indicated that derivatives of the compound displayed cytotoxic effects on breast cancer cell lines, leading to a significant reduction in cell viability.
- Lung Cancer : Animal models treated with similar triazole compounds exhibited reduced tumor growth compared to controls, suggesting a potential role in lung cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
The triazolo-pyridazine core is shared among several analogs, with variations in substituents influencing pharmacological profiles:
Key Observations :
Heterocyclic Core Variants
Compounds with alternative cores but similar substituents highlight the importance of scaffold rigidity:
Key Observations :
- The triazolo-pyridazine core’s planar structure facilitates stronger π-π stacking with kinase domains than the dihydroimidazo-thiazole variant .
Pharmacological and Structural Insights
Role of Fluorine Substituents
Fluorine atoms on the phenyl rings contribute to:
- Enhanced Binding Affinity : Electronegative fluorine stabilizes ligand-receptor interactions via dipole-dipole forces.
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life .
Thioacetamide Linker vs. Urea Linker
- Thioacetamide : The sulfur atom in the thioacetamide linker may improve lipophilicity and membrane permeability compared to SAR125844’s urea group .
- Urea (SAR125844) : Higher polarity enhances solubility and kinase inhibition but may limit blood-brain barrier penetration .
Data Tables for Key Compounds
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H16F2N4S
- Molecular Weight : 358.41 g/mol
The presence of the triazole and pyridazine moieties in its structure suggests potential interactions with biological targets involved in various disease pathways.
Research indicates that compounds containing triazole and pyridazine structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.
- Antitumor Activity : Several studies suggest that triazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
In Vitro Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of similar triazole derivatives on human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating promising anticancer potential .
- Further investigations revealed that the compound could induce apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition :
In Vivo Studies
Preclinical studies using rodent models demonstrated that the compound could significantly reduce tumor growth when administered at specific dosages. The mechanism was linked to its ability to modulate inflammatory pathways and enhance apoptotic signaling in tumor cells.
Case Studies
- Neurodegenerative Disorders :
- Antimicrobial Efficacy :
Summary of Findings
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yields?
Answer:
The synthesis involves multi-step reactions starting with the formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with fluorinated benzaldehyde. Key steps include:
Cyclization : Under reflux with ethanol as solvent and catalytic HCl .
Thioether formation : Coupling the core with thioacetamide precursors using DMF/DMSO as solvents and triethylamine to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Critical Conditions:
| Step | Reagents/Conditions | Purpose | Yield Impact |
|---|---|---|---|
| 1 | Ethanol, HCl, 80°C | Cyclization efficiency | ~60-70% |
| 2 | DMF, triethylamine, 0°C → RT | Prevent side reactions | 75-85% |
| 3 | Ethyl acetate/hexane (3:7) | Remove unreacted precursors | ≥90% purity |
Basic: Which spectroscopic techniques are prioritized for characterization, and what markers confirm structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (pyridazine protons), δ 4.3–4.5 ppm (CH₂S), and δ 10.2 ppm (amide NH) confirm connectivity .
- ¹³C NMR : Carbonyl (C=O) at ~168 ppm and aromatic carbons (C-F) at 115–125 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching theoretical mass (±1 Da) .
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F) .
Advanced: How do modifications to the triazolo-pyridazine core affect bioactivity?
Answer:
Structural changes alter electronic properties and target binding:
- Fluorine Position : Para-substitution on phenyl rings enhances metabolic stability and target affinity (e.g., kinase inhibition) .
- Thioacetamide Linker : Replacing sulfur with oxygen reduces lipophilicity, impacting cell permeability .
SAR Recommendations:
| Modification | Observed Effect | Suggested Assay |
|---|---|---|
| Core halogenation | Increased kinase IC₅₀ | Kinase inhibition (EGFR, VEGFR2) |
| Linker elongation | Reduced cytotoxicity | MTT assay (HeLa, MCF-7) |
Advanced: How to resolve discrepancies in reported bioactivity (e.g., kinase vs. antimicrobial effects)?
Answer:
Discrepancies arise from assay conditions:
- Kinase Assays : Use recombinant enzymes (e.g., EGFR) at 1–10 µM ATP; IC₅₀ values vary with pre-incubation time .
- Antimicrobial Tests : MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and solvent (DMSO ≤1% v/v) .
Methodological Adjustments:
- Standardize ATP concentration and incubation time.
- Validate solubility in culture media via HPLC .
Advanced: What strategies optimize pharmacokinetic profiling?
Answer:
- Solubility : Use PEG-400 or cyclodextrins for in vivo studies; logP ~2.5 suggests moderate lipophilicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for hydroxylated metabolites .
- Plasma Protein Binding : Equilibrium dialysis (≥90% bound) correlates with prolonged half-life .
Basic: What in vitro models are recommended for initial efficacy testing?
Answer:
- Cancer : MCF-7 (breast), A549 (lung) cell lines; IC₅₀ determination via MTT assay .
- Inflammation : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Advanced: How to address crystallization challenges for X-ray analysis?
Answer:
- Solvent System : Slow evaporation from dichloromethane/methanol (9:1) at 4°C .
- Data Collection : Resolve disorder in fluorophenyl groups using SHELXL refinement .
Advanced: What computational methods predict target interactions?
Answer:
- Docking : AutoDock Vina with kinase ATP-binding pockets (PDB: 1M17) .
- MD Simulations : GROMACS (50 ns) to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
